Isothiocyanates
Iodothiocyanates, or isothiocyanates, are a class of chemical compounds featuring the thiocyanate ( SCN ) functional group. These compounds are widely found in nature and possess unique reactivity due to their strong binding ability with metal ions. Industrially, isothiocyanates find applications in various fields such as pesticide synthesis, pharmaceuticals, and polymerization initiators.
In pesticide formulations, isothiocyanates exhibit potent pesticidal activities by disrupting the normal functioning of insect nervous systems through their interaction with key enzymes. Their use can be particularly effective against a wide range of pests without harming beneficial insects or other organisms.
Pharmaceutically, certain isothiocyanate derivatives are being explored for their potential in treating diseases such as cancer and inflammation due to their selective cytotoxicity and anti-inflammatory properties. Research is ongoing to further understand the mechanisms of action and optimize these compounds for therapeutic use.
Overall, the diverse reactivity and unique biological activities of isothiocyanates make them valuable tools in both industrial and medicinal chemistry.

Structure | Chemical Name | CAS | MF |
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1-(Isothiocyanatomethyl)-1-methylcyclopropane | 1693762-20-7 | C6H9NS |
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1-Pentanamine, N,N-diethyl-5-isothiocyanato- | 507230-16-2 | C10H20N2S |
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1,1-difluoro-2-isothiocyanatoethane | 675-37-6 | |
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1,3-Propylenediisothiocyanate | 52714-52-0 | C5H6N2S2 |
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3-isothiocyanatopropanoic acid | 28733-17-7 | C4H5NO2S |
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6-Methyl-2-heptyl isothiocyanate | 194086-70-9 | C9H17NS |
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3-Butenyl isothiocyanate | 3386-97-8 | C5H7NS |
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3-isothiocyanatopropanenitrile | 18967-32-3 | C4H4N2S |
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Decyl isothiocyanate | 24540-94-1 | C11H21NS |
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4-isothiocyanato-1-(methylsulfanyl)but-1-ene | 51598-96-0 | C6H9NS2 |
Related Literature
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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